Regiospecific Synthetic Utility in FDA-Approved Kinase Inhibitor Fedratinib vs. Alternative Halogenated Pyrimidine Scaffolds
4-Amino-2-chloro-5-methylpyrimidine serves as a specifically designated key intermediate in the commercial synthesis of Fedratinib (Inrebic®), an FDA-approved JAK2/FLT3 kinase inhibitor for myelofibrosis treatment, whereas alternative pyrimidine scaffolds such as 2,4-dichloro-5-methylpyrimidine or 2-amino-4-chloro-5-methylpyrimidine are not utilized in this validated synthetic route [1]. The compound's C-2 chloro group enables selective nucleophilic substitution with the 4-(2-pyrrolidin-1-ylethoxy)aniline moiety in the first coupling step of the Fedratinib synthesis sequence [2]. This regiospecific requirement creates a direct procurement differentiator: sourcing an unapproved analog would require revalidation of the entire synthetic pathway with associated regulatory burden.
| Evidence Dimension | Presence in validated FDA-approved drug synthesis route |
|---|---|
| Target Compound Data | Explicitly listed as key intermediate in Fedratinib (Inrebic®) commercial synthesis route |
| Comparator Or Baseline | 2,4-dichloro-5-methylpyrimidine, 2-amino-4-chloro-5-methylpyrimidine: Not used in Fedratinib synthesis |
| Quantified Difference | Binary distinction: Included vs. Not included in validated route |
| Conditions | Fedratinib commercial manufacturing process as documented in pharmaceutical synthesis literature |
Why This Matters
Selecting the exact CAS-listed intermediate preserves synthetic route integrity and avoids costly revalidation when scaling to cGMP or pursuing ANDA/505(b)(2) filings.
- [1] Hanhong Group. Fedratinib (费曲替尼) Synthetic Process Documentation. Key intermediate: 4-Amino-2-chloro-5-methylpyrimidine (CAS 14394-70-8). Published 2023-08-10. View Source
- [2] Impact Biomedicines. US Patent 7,528,143. Sulfonamide compounds and uses thereof. Filed October 26, 2006. Fedratinib composition and synthesis patent. View Source
